molecular formula C22H20ClN3O3S2 B2868704 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1216512-49-0

2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Cat. No. B2868704
CAS RN: 1216512-49-0
M. Wt: 473.99
InChI Key: PBHDTCAWHRQTBV-UHFFFAOYSA-N
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Description

2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C22H20ClN3O3S2 and its molecular weight is 473.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound and its derivatives have been extensively studied for their synthesis and evaluation against a range of microbial strains. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against eight bacteria and four fungi, demonstrating significant biological activity (Patel, Kumari, & Patel, 2012). This suggests the compound's potential in developing new antimicrobial agents.

Pharmacological Evaluation

Research by Parveen et al. (2017) on pyrimidine-piperazine-chromene and -quinoline conjugates revealed anti-proliferative activities against human breast cancer cell lines, indicating the compound's utility in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Molecular docking studies further supported these findings, highlighting the structural features contributing to its bioactivity.

Antiviral and Antifungal Applications

Reddy et al. (2013) synthesized derivatives doped with Febuxostat, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This underlines the compound's relevance in addressing both viral and bacterial threats (Reddy, Rasheed, Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

Synthetic Methodologies

Efficient synthesis routes for similar compounds highlight the versatility and potential applications of 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride in medicinal chemistry. Guo et al. (2006) described a seven-step synthesis of a potent PPARpan agonist, emphasizing the importance of regioselective carbon-sulfur bond formation in drug discovery (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).

properties

IUPAC Name

2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2.ClH/c26-17-12-19(28-18-5-2-1-4-15(17)18)22(27)25-9-7-24(8-10-25)13-21-23-16(14-30-21)20-6-3-11-29-20;/h1-6,11-12,14H,7-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHDTCAWHRQTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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